molecular formula C20H18ClNO4 B3016109 4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid CAS No. 2059934-88-0

4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid

Cat. No.: B3016109
CAS No.: 2059934-88-0
M. Wt: 371.82
InChI Key: GSTLADHJUCJPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid is a specialized amino acid derivative featuring a pent-4-enoic acid backbone with a chlorine substituent at position 4 and a fluorenylmethyloxycarbonyl (Fmoc)-protected amino group at position 2. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal via piperidine .

Synthesis: A typical synthesis route involves coupling Fmoc-chloride with a chloro-substituted amino acid precursor in tetrahydrofuran (THF)/water mixtures, followed by purification. For example, analogous compounds like 4-amino-3-((4-chlorobenzyl)oxy)benzoic acid have been synthesized with 85% yield using Fmoc-chloride in THF/chloroform .

Applications: This compound is primarily used in peptide research, enabling the incorporation of unsaturated or halogenated residues into synthetic peptides. Such modifications can enhance stability, alter conformational flexibility, or enable click chemistry applications .

Properties

IUPAC Name

4-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4/c1-12(21)10-18(19(23)24)22-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,1,10-11H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTLADHJUCJPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059934-88-0
Record name 4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid typically involves multiple steps. One common method starts with the protection of an amino acid using the Fmoc group. . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid can undergo several types of chemical reactions:

Common reagents used in these reactions include sodium azide for azide formation, isobutoxycarbonyl chloride for mixed anhydride formation, and palladium catalysts for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research has indicated that compounds similar to 4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid exhibit significant anticancer properties. The fluorenylmethoxycarbonyl (Fmoc) group is known for its ability to enhance the stability and solubility of bioactive compounds, making them suitable candidates for drug development.

Case Study:
A study investigated the derivatives of Fmoc amino acids in targeting specific cancer cell lines. The results demonstrated that modifications of the Fmoc group could lead to increased cytotoxicity against breast cancer cells, suggesting a promising avenue for further development in anticancer therapies .

Neuroprotective Effects:
Emerging studies suggest that compounds containing the Fmoc moiety may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Case Study:
A recent investigation into the neuroprotective properties of Fmoc-conjugated amino acids showed promising results in reducing neuronal apoptosis in models of Alzheimer's disease. The study highlighted the potential for these compounds to serve as therapeutic agents in neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation . The molecular targets and pathways involved depend on the specific application and the molecules being synthesized.

Comparison with Similar Compounds

(a) 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoic Acid

  • Structure : Replaces the alkene (C=C) with an alkyne (C≡C) at position 4.
  • Properties :
    • The alkyne group increases rigidity and enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
    • Higher acute toxicity (GHS Category 4 for oral, dermal, and inhalation exposure) compared to the alkene analog .
    • Lower solubility due to reduced polarity of the alkyne .

(b) 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic Acid

  • Structure : Substitutes chlorine with a methyl group at position 4.
  • Lower electronegativity reduces reactivity in nucleophilic environments compared to the chloro analog . Similar synthesis yields (85–90%) using Fmoc-chloride protocols .

Functional Group Modifications

(a) 4-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]acetic Acid

  • Structure: Replaces the pentenoic acid backbone with a phenylacetic acid moiety.
  • Properties :
    • The aromatic ring enhances UV absorption, useful in chromatography or spectroscopic analysis .
    • Higher molecular weight (387.43 g/mol) compared to the target compound (estimated ~351–380 g/mol) may affect peptide solubility .

(b) (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic Acid

  • Structure : Incorporates a methoxyphenyl group at position 2.
  • Lower acute toxicity (GHS Category 2 for skin/eye irritation) compared to alkyne analogs .

Physicochemical and Toxicological Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility Toxicity (GHS)
4-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid C₂₁H₂₀ClNO₄ ~370 Cl, alkene Moderate in THF Data unavailable
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoic acid C₂₁H₁₉NO₄ 349.38 Alkyne Low in H₂O H302, H315, H319, H335 (Category 4)
2-({...}amino)-4-methylpent-4-enoic acid C₂₂H₂₃NO₄ 365.43 Methyl High in DMSO Not classified
4-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]acetic acid C₂₄H₂₁NO₄ 387.43 Phenyl Low in H₂O No data

Biological Activity

4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, synthesis, and biological effects, particularly focusing on its role in inhibiting specific enzymes and its implications in cancer therapy.

Chemical Structure and Properties

The molecular formula for 4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid is C22H25ClN2O4C_{22}H_{25}ClN_{2}O_{4}, with a molecular weight of approximately 400.90 g/mol. The compound features a chlorinated pentenoic acid backbone, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amino group that plays a critical role in its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Fluorenylmethoxycarbonyl Group : This is achieved through the reaction of fluorenone with methoxycarbonyl chloride.
  • Chlorination : The introduction of the chlorine atom at the 4-position of the pentenoic acid moiety.
  • Final Coupling : The amino group is introduced through coupling reactions, often utilizing coupling agents to facilitate the formation of amide bonds.

Enzyme Inhibition

Recent studies have highlighted that compounds similar to 4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid exhibit significant inhibition against histone deacetylases (HDACs), which are crucial in regulating gene expression and have been implicated in cancer progression.

Enzyme IC50 (nM) Activity
HDAC114Potent
HDAC220Potent
HDAC330Potent
HDAC6>200Weak

These findings suggest that the compound may serve as a lead structure for developing selective HDAC inhibitors, which are valuable in cancer therapeutics due to their ability to alter chromatin structure and gene expression profiles.

Case Studies

  • In vitro Studies : In vitro assays demonstrated that derivatives of this compound could effectively inhibit cancer cell proliferation in various cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
  • In vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating its potential as an anti-cancer agent. The studies monitored tumor size reduction and overall survival rates.

The proposed mechanism involves the binding of the compound to the active site of HDAC enzymes, leading to an accumulation of acetylated histones and other proteins. This alteration in acetylation status influences gene expression patterns associated with cell cycle regulation and apoptosis.

Q & A

Basic: What safety protocols are essential for handling this compound, given its acute toxicity?

Answer:
The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation) and Category 2 for skin/eye irritation . Key protocols include:

  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection is advised if dust/aerosols form .
  • Ventilation: Work in a fume hood to prevent inhalation exposure .
  • Emergency Measures: For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. Seek medical attention if symptoms persist .
  • Storage: Keep in tightly sealed containers in cool, dry, well-ventilated areas away from incompatible materials (e.g., strong acids/bases) .

Basic: How is this compound typically synthesized, and what purification methods are effective?

Answer:
Synthesis often involves Fmoc-protection strategies. For example:

  • Step 1: React the amino acid precursor with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) using a base like triethylamine .
  • Step 2: Introduce the chloro-pentenoyl side chain via coupling agents (e.g., HATU or DCC) .
  • Purification: Gradient column chromatography (e.g., 0–30% ethyl acetate in hexanes) or reverse-phase HPLC achieves >95% purity . LCMS (e.g., m/z 404.1 [M+H]) and NMR confirm structural integrity .

Advanced: How does the stability of this compound vary under different reaction conditions?

Answer:

  • Thermal Stability: Stable at room temperature but decomposes at elevated temperatures (>100°C), releasing toxic fumes (e.g., NOx, CO) .
  • pH Sensitivity: The Fmoc group is base-labile; avoid prolonged exposure to amines or alkaline conditions to prevent deprotection .
  • Light Sensitivity: Store in amber containers to minimize photodegradation, as the fluorenyl group may undergo UV-induced reactions .

Advanced: What analytical techniques resolve contradictions in structural characterization data?

Answer:

  • NMR Discrepancies: For chiral centers, use 1H^{1}\text{H}-13C^{13}\text{C} HSQC to confirm stereochemistry, especially if synthetic routes yield epimeric mixtures .
  • Mass Spec Anomalies: High-resolution LCMS (HRMS) distinguishes between isobaric impurities (e.g., chloride adducts vs. sodium adducts) .
  • Purity Conflicts: Combine HPLC with charged aerosol detection (CAD) to quantify low-UV-absorbance impurities .

Advanced: What are the unresolved data gaps in its toxicological and ecological profiles?

Answer:

  • Ecotoxicology: No data on biodegradability, bioaccumulation, or aquatic toxicity are available, requiring researchers to apply precautionary principles .
  • Chronic Toxicity: Long-term exposure effects (e.g., carcinogenicity, reproductive toxicity) remain unstudied; assume hazard until proven otherwise .
  • Decomposition Products: Combustion releases undefined toxic gases, necessitating further analysis via GC-MS .

Methodological: How can synthetic yields be optimized while minimizing side reactions?

Answer:

  • Coupling Optimization: Use microwave-assisted synthesis to reduce reaction times (e.g., from 24h to 2h) and improve yields by ~20% .
  • Side-Chain Protection: Temporarily protect the chloroalkene with tert-butyl groups to prevent undesired Michael additions during Fmoc deprotection .
  • Solvent Choice: Replace DCM with THF for better solubility of hydrophobic intermediates, reducing byproduct formation .

Methodological: How is this compound applied in peptide synthesis, and what are its limitations?

Answer:

  • Role: The Fmoc group protects the α-amino group during solid-phase peptide synthesis (SPPS), enabling sequential elongation .
  • Limitations: The chloroalkene may react with nucleophiles (e.g., cysteine residues), requiring orthogonal protection strategies (e.g., Alloc groups) .
  • Case Study: Used in synthesizing HIV-1 entry inhibitors, where its steric bulk improves protease resistance .

Contradiction Analysis: How to address discrepancies in reported GHS classifications?

Answer:

  • Skin Irritation: Some SDS list Category 2 (H315), while others omit data. Assume Category 2 until validated via in vitro assays (e.g., OECD TG 439) .
  • Regulatory Variability: EU SDS may lack OSHA/NTP classifications; cross-reference regional guidelines for compliance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.